molecular formula C14H21ClN2O2 B1611879 Benzyl 4-(methylamino)piperidine-1-carboxylate hydrochloride CAS No. 1073635-69-4

Benzyl 4-(methylamino)piperidine-1-carboxylate hydrochloride

Cat. No. B1611879
CAS RN: 1073635-69-4
M. Wt: 284.78 g/mol
InChI Key: NZVDMIUKSBONTE-UHFFFAOYSA-N
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Description

Benzyl 4-(methylamino)piperidine-1-carboxylate hydrochloride (BMPC) is an important chemical compound used in a wide range of scientific fields, from medicinal chemistry to materials science. It is a white crystalline solid with a molecular weight of 189.6 g/mol and a melting point of 115-117°C. BMPC is known for its versatile reactivity and its ability to form stable complexes with various metal ions and organic molecules. This makes it an ideal compound for a variety of research applications.

Scientific Research Applications

Antidementia Agents

One of the notable applications of Benzyl 4-(methylamino)piperidine-1-carboxylate derivatives is in the synthesis of potent anti-acetylcholinesterase (anti-AChE) inhibitors, which are crucial for developing antidementia agents. For instance, a study highlighted the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, where substituting the benzamide with a bulky moiety significantly increased anti-AChE activity. One particular compound demonstrated an affinity 18,000 times greater for AChE than for BuChE, indicating its potential as a highly potent antidementia agent (Sugimoto et al., 1990).

Anti-HIV Activity

Another application is in the development of CCR5 antagonists with potent anti-HIV-1 activity. A study incorporated various polar groups into piperidine-4-carboxamide CCR5 antagonists to improve their metabolic stability, leading to the discovery of a compound with high CCR5 binding affinity and potent inhibition of membrane fusion. This compound strongly inhibited the replication of CCR5-using HIV-1 clinical isolates, marking it as a promising candidate for further development as an anti-HIV agent (Imamura et al., 2006).

Antipsychotic Agents

Benzyl 4-(methylamino)piperidine-1-carboxylate derivatives have also been explored for their potential as antipsychotic agents. A study synthesized heterocyclic analogues of 1192U90 and evaluated their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. Several compounds exhibited potent in vivo activities, highlighting their potential as antipsychotic agents with a favorable profile for reducing extrapyramidal side effects (Norman et al., 1996).

Cancer Treatment

In the context of cancer treatment, Benzyl 4-(methylamino)piperidine-1-carboxylate derivatives have been investigated as anaplastic lymphoma kinase (ALK) inhibitors. A study focused on compound 1, a potent and selective ALK inhibitor, highlighted the challenges of enzymatic hydrolysis in plasma leading to rapid clearance in mice. Efforts to minimize hydrolysis led to the discovery of analogs with improved stability and reduced potency against ALK, demonstrating the compound's potential in cancer treatment (Teffera et al., 2013).

properties

IUPAC Name

benzyl 4-(methylamino)piperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c1-15-13-7-9-16(10-8-13)14(17)18-11-12-5-3-2-4-6-12;/h2-6,13,15H,7-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVDMIUKSBONTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595197
Record name Benzyl 4-(methylamino)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1073635-69-4
Record name Benzyl 4-(methylamino)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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